Potency Advantage at the Free Fatty Acid Receptor 2 (FFA2) Target
In a series of azetidine-based FFA2 antagonists, the 2,3-dimethylphenoxy derivative (target compound) demonstrated potent binding affinity with a Ki of 200 nM for the human FFA2 receptor. In contrast, the unsubstituted phenoxy analog exhibited significantly reduced affinity (Ki > 10 µM), and a positional isomer with a 2,4-dimethyl substitution pattern showed a 5-fold loss in potency (Ki ~ 1000 nM) in the same assay [1][2]. This establishes the 2,3-substitution pattern as a key determinant for high-affinity interaction with the FFA2 receptor.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | Unsubstituted phenoxy azetidine (Ki > 10,000 nM); 2,4-Dimethylphenoxy azetidine (Ki ≈ 1000 nM) |
| Quantified Difference | >50-fold more potent than unsubstituted analog; 5-fold more potent than 2,4-isomer |
| Conditions | Displacement of [3H]ES227703 from human FFA2R expressed in CHOK1 cells [1] |
Why This Matters
This data justifies the procurement of the specific 2,3-dimethyl isomer for FFA2 antagonist screening or lead optimization campaigns, as alternative isomers would yield significantly weaker and potentially misleading structure-activity relationship (SAR) data.
- [1] BindingDB. Entry BDBM50450289 (CHEMBL4172928). Ki: 200 nM for human FFA2R. View Source
- [2] Pizzonero, M. et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 57(23), 10044–10057. View Source
